molecular formula C17H23NO B181290 Piperidine, 1-((1-phenylcyclopentyl)carbonyl)- CAS No. 102207-07-8

Piperidine, 1-((1-phenylcyclopentyl)carbonyl)-

Cat. No. B181290
M. Wt: 257.37 g/mol
InChI Key: HQFHUOULUZHWII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine, 1-((1-phenylcyclopentyl)carbonyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a cyclic amine that contains a five-membered ring with one nitrogen atom and has various uses in the pharmaceutical industry. In

Mechanism Of Action

The mechanism of action of piperidine, 1-((1-phenylcyclopentyl)carbonyl)- is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. It has also been shown to modulate the activity of neurotransmitters and protect neurons from damage.

Biochemical And Physiological Effects

Piperidine, 1-((1-phenylcyclopentyl)carbonyl)- has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in inflammation. It also inhibits the growth of tumor cells and induces apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid, a protein that is associated with Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using piperidine, 1-((1-phenylcyclopentyl)carbonyl)- in lab experiments is its potential to be developed into a new drug for the treatment of various diseases. Its anti-inflammatory, anti-tumor, and neuroprotective activities make it a promising candidate for drug development. However, one of the limitations of using piperidine, 1-((1-phenylcyclopentyl)carbonyl)- in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.

Future Directions

There are several future directions for research on piperidine, 1-((1-phenylcyclopentyl)carbonyl)-. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research can be conducted to optimize the synthesis method of piperidine, 1-((1-phenylcyclopentyl)carbonyl)- and develop new derivatives with improved properties. Finally, further studies are needed to determine the safety and efficacy of this compound in animal and human trials.
Conclusion
Piperidine, 1-((1-phenylcyclopentyl)carbonyl)- is a chemical compound that has potential applications in the field of medicine. Its anti-inflammatory, anti-tumor, and neuroprotective activities make it a promising candidate for drug development. While there are still limitations and unknowns about the compound, further research can help to better understand its mechanism of action and potential uses, leading to the development of new drugs and therapies.

Synthesis Methods

The synthesis of piperidine, 1-((1-phenylcyclopentyl)carbonyl)- can be achieved through several methods, including the reaction of 1-phenylcyclopentene with phthalimide, followed by the reduction of the resulting N-phthalimido-1-phenylcyclopentane with sodium borohydride. Another method involves the reaction of 1-phenylcyclopentene with phosgene to form 1-phenylcyclopentyl chloroformate, which is then treated with piperidine to yield piperidine, 1-((1-phenylcyclopentyl)carbonyl)-.

Scientific Research Applications

Piperidine, 1-((1-phenylcyclopentyl)carbonyl)- has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and anti-tumor activities, making it a promising candidate for the development of new drugs. Studies have also shown that piperidine, 1-((1-phenylcyclopentyl)carbonyl)- has neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

102207-07-8

Product Name

Piperidine, 1-((1-phenylcyclopentyl)carbonyl)-

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

(1-phenylcyclopentyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C17H23NO/c19-16(18-13-7-2-8-14-18)17(11-5-6-12-17)15-9-3-1-4-10-15/h1,3-4,9-10H,2,5-8,11-14H2

InChI Key

HQFHUOULUZHWII-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2(CCCC2)C3=CC=CC=C3

Canonical SMILES

C1CCN(CC1)C(=O)C2(CCCC2)C3=CC=CC=C3

Other CAS RN

102207-07-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.